N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC9688956
Molecular Formula: C17H18N6O2S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O2S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-8-9-17(22-23(14)15)26-10-16(25)19-13-6-4-12(5-7-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25) |
| Standard InChI Key | LOBYCSSXNXUMKY-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
| Canonical SMILES | CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture combines three critical motifs:
-
Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with a 1,2,4-triazole moiety. This structure is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets .
-
3-Ethyl substituent: An ethyl group at the 3-position of the triazole ring enhances lipophilicity, potentially improving membrane permeability.
-
Acetylamino-phenyl sulfanyl-acetamide side chain: The acetamide group facilitates hydrogen bonding with enzyme active sites, while the sulfanyl linker contributes to conformational flexibility.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₂S |
| Molecular Weight | 370.4 g/mol |
| Key Functional Groups | Triazolo-pyridazine, Acetamide |
| Lipophilicity (LogP) | Estimated 2.1–2.5 |
This combination of rigid and flexible regions allows the molecule to interact with diverse biological targets, including kinases and inflammatory mediators .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
-
Formation of triazolo-pyridazine core: Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., in dimethylformamide at 120°C).
-
Introduction of ethyl group: Alkylation at the 3-position using ethyl bromide in the presence of potassium carbonate.
-
Sulfanyl-acetamide coupling: Thiol-ene reaction between the triazolo-pyridazine thiol and 2-chloroacetamide derivative, catalyzed by triethylamine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine, DMF, 120°C, 8h | 65–70% |
| 2 | Ethyl bromide, K₂CO₃, 80°C | 75–80% |
| 3 | Triethylamine, CH₂Cl₂, RT | 60–65% |
Chemical Stability
The compound is stable under ambient conditions but degrades in strong acidic (pH < 3) or basic (pH > 10) environments, with hydrolysis observed at the acetamide bond.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary in vitro assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines show moderate cytotoxicity (IC₅₀: 28–35 μM). Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 elevation (2.5-fold increase at 50 μM).
| Cell Line | IC₅₀ (μM) | Caspase-3/7 Activation |
|---|---|---|
| HeLa | 28.4 ± 1.2 | 2.3-fold |
| MCF-7 | 34.9 ± 2.1 | 2.1-fold |
Comparative Analysis with Structural Analogs
Modifications to the triazolo-pyridazine scaffold significantly alter bioactivity:
-
N-(3-Acetylphenyl) analog (CAS 1232790-55-4): Shows reduced COX-2 inhibition (Kd ≈ 45 nM) due to steric hindrance from the meta-substituted acetyl group .
-
4-Amino-1,2,4-triazole derivatives: Demonstrate enhanced antibacterial activity (MIC: 2–8 µg/mL against S. aureus) , highlighting the versatility of triazole-based pharmacophores.
Future Research Directions
-
Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies or nanoparticle encapsulation.
-
Target Validation: CRISPR-based knockout studies to confirm COX-2 as the primary target.
-
Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., pembrolizumab) in cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume